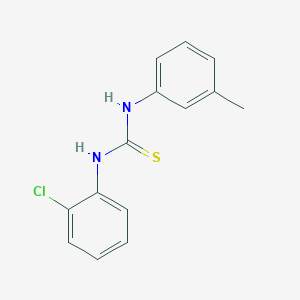
N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea, also known as CMPTU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CMPTU is a thiourea derivative that has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antitumor, and neuroprotective properties. In
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea has also been shown to have antitumor properties by inducing apoptosis in cancer cells. In addition, N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea is not fully understood. However, it has been suggested that N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea exerts its effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea has also been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea has also been found to induce apoptosis in cancer cells and reduce oxidative stress and inflammation in the brain. In addition, N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea has been found to have antidiabetic properties by reducing blood glucose levels and improving insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea is its broad range of potential therapeutic applications. It has been found to exhibit anti-inflammatory, antitumor, neuroprotective, and antidiabetic properties. In addition, N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea has been shown to have a good safety profile in animal studies. However, one of the limitations of N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea. One potential area of research is the development of more efficient synthesis methods that can yield higher purity N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea. Another area of research is the investigation of the mechanism of action of N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea, which could lead to the discovery of new therapeutic targets. In addition, further studies are needed to evaluate the safety and efficacy of N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea in human clinical trials. Finally, the potential use of N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea in combination with other drugs for the treatment of various diseases should also be explored.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea involves the reaction of 2-chloroaniline and 3-methylphenyl isothiocyanate in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea. The purity of N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea can be enhanced through recrystallization from an appropriate solvent.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2S/c1-10-5-4-6-11(9-10)16-14(18)17-13-8-3-2-7-12(13)15/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZPIIGOLNGMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(3-methylphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-furyl)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5802253.png)
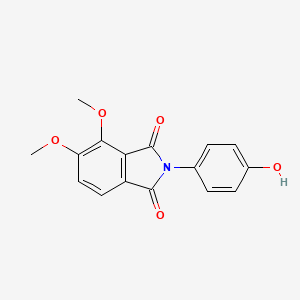
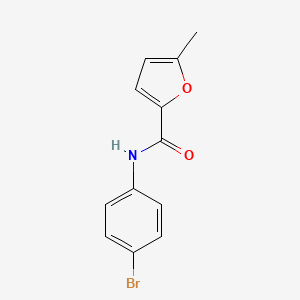
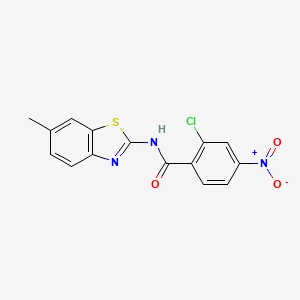
![4-chloro-N-[(2,4-dichlorobenzoyl)oxy]benzamide](/img/structure/B5802277.png)
![1-{4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5802280.png)

![N-(3-acetylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5802291.png)
![N-(2-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5802305.png)
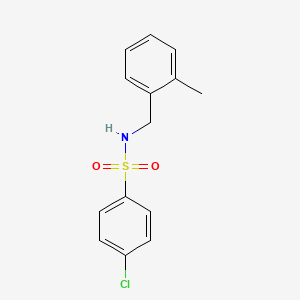
![4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5802328.png)
![5-[cyclohexyl(methyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5802338.png)
![1-(1H-benzimidazol-1-yl)-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5802356.png)
![1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone](/img/structure/B5802363.png)